molecular formula C15H19N3O4S B2924160 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate CAS No. 381731-22-2

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate

Cat. No.: B2924160
CAS No.: 381731-22-2
M. Wt: 337.39
InChI Key: MJDQRRZJEHSFCE-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate is a fused bicyclic compound comprising a thiophene ring fused to a pyrimidine core. Key structural features include:

  • Position 2: A methyl group, which enhances steric bulk and may influence lipophilicity.
  • Oxalate salt: Improves aqueous solubility and bioavailability compared to the free base form.

Properties

IUPAC Name

4-(azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.C2H2O4/c1-10-14-12(11-6-9-17-13(11)15-10)16-7-4-2-3-5-8-16;3-1(4)2(5)6/h6,9H,2-5,7-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQRRZJEHSFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the azepane ring and the oxalate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine core. Subsequent reactions with azepane and oxalic acid derivatives yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in the desired biological activity .

Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[2,3-d]pyrimidine scaffold distinguishes the target compound from analogs with alternative fused rings:

Core Structure Example Compounds Key Differences
Thieno[2,3-d]pyrimidine 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate (Target) Thiophene ring provides electron-rich aromaticity, enhancing π-π stacking .
Pyrrolo[2,3-d]pyrimidine 2,4-Disubstituted pyrrolo[2,3-d]pyrimidine (Fig. 8A, ) Pyrrole ring introduces a basic nitrogen, altering electronic properties and solubility.
Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 11, ) Thiazole ring adds sulfur and nitrogen, potentially improving metabolic stability.
[1,4]Oxathiino[2,3-d]pyrimidine 7-(Het)aryl[1,4]oxathiino[2,3-d]pyrimidines (e.g., compound 3, ) Oxygen and sulfur in the oxathiin ring may reduce lipophilicity and enhance polarity.
Pyrido[1,2-a]pyrimidin-4-one 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyridine fusion increases planarity, potentially improving target affinity.

Substituent Positions and Functional Groups

Substituent placement critically impacts biological activity and physicochemical properties:

Compound Substituents Implications
Target Compound - 2-Methyl, 4-azepane Azepane’s flexibility may enhance binding to flexible enzyme pockets .
4-Substituted Anilino-6-phenylthieno[2,3-d]pyrimidine (Fig. 12C, ) - 4-Anilino, 6-phenyl Bulky 6-phenyl group may limit membrane permeability but improve selectivity.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () - Thietan-3-yloxy (3-membered sulfur ring) Thietane’s ring strain could increase reactivity or metabolic instability.
Pyrido[1,2-a]pyrimidin-4-one Derivatives () - 7-Diazepane, 2-(3,4-dimethoxyphenyl) Methoxy groups enhance solubility but may reduce blood-brain barrier penetration.

Ring Size and Flexibility

  • Piperazine (6-membered) : Common in pharmaceuticals (e.g., impurities in ), provides rigidity and predictable hydrogen-bonding geometry.
  • Thietane (3-membered) : High ring strain may lead to instability but could enhance reactivity in prodrug strategies .

Salt Forms and Solubility

  • The oxalate salt of the target compound likely improves solubility over free bases, similar to oxalate salts of related impurities (e.g., MM0464.22 in ).
  • Neutral analogs (e.g., ethyl esters in ) may exhibit higher lipophilicity, favoring tissue penetration but requiring formulation adjustments.

Biological Activity

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thieno[2,3-d]pyrimidine core with an azepane ring substituent. The synthesis typically involves multi-step reactions starting from available precursors, utilizing solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. It is believed to inhibit certain enzymes or receptors, which modulates cellular responses and can lead to therapeutic effects in conditions such as inflammation and cancer.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in animal models, compounds in this class have shown to reduce edema in carrageenan-induced inflammation tests, suggesting their potential as anti-inflammatory agents comparable to established drugs like diclofenac .

Anti-Inflammatory Activity

A study conducted on related thieno[2,3-d]pyrimidine derivatives demonstrated substantial anti-inflammatory activity. In this study, the compounds were administered at varying doses (5 mg/kg, 25 mg/kg, and 125 mg/kg) to assess their impact on inflammation. The results indicated a dose-dependent reduction in edema, with the highest dose showing a significant inhibition of edema formation compared to the control group (Table 1) .

Dose (mg/kg)Edema Inhibition (%) at 1hEdema Inhibition (%) at 3h
519.514.2
2563.161.5
12548.958.3
Diclofenac77.273.1

Anticancer Properties

In addition to anti-inflammatory effects, there is emerging evidence supporting the anticancer potential of thieno[2,3-d]pyrimidine compounds. A study highlighted that these compounds could induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

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